molecular formula C14H8ClNO2 B041274 3-Chloroacridine-9-carboxylic acid CAS No. 42595-25-5

3-Chloroacridine-9-carboxylic acid

Cat. No. B041274
CAS RN: 42595-25-5
M. Wt: 257.67 g/mol
InChI Key: MGPYAGVLXOWEJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acridine derivatives, including compounds related to 3-Chloroacridine-9-carboxylic acid, often begins with the chlorination of precursor compounds such as N-phenyl anthranilic acid, followed by reactions with aromatic amines to obtain 9-substituted acridine derivatives. This process is established based on infrared (IR) and nuclear magnetic resonance (NMR) spectral data (Kumar et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds demonstrates the importance of intermolecular interactions, such as hydrogen bonding, in the formation of complex structures. For example, cocrystal adducts of carboxylic acids with organic heterocyclic bases reveal structures and interactions through X-ray diffraction and infrared spectroscopic techniques (Byriel et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving acridine derivatives can include bromination and azo-coupling reactions, with computer simulation being utilized to assess potential pharmacokinetic and toxic properties of synthesized compounds (Melyshenkova et al., 2018).

Physical Properties Analysis

The physical properties of acridine and its derivatives are significantly influenced by their molecular structure. Studies have shown that factors such as molecular packing, crystal structure, and hydrogen bonding play crucial roles in determining the physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties of 3-Chloroacridine-9-carboxylic acid derivatives are shaped by their functional groups, which facilitate various chemical reactions and interactions. For instance, the interaction between acridine derivatives and DNA has been studied to understand the potential for drug design, highlighting the complex redox behavior of these compounds and their ability to form stable complexes (Rupar et al., 2020).

Scientific Research Applications

Synthesis of Novel Compounds

3-Chloroacridine-9-carboxylic acid serves as a precursor in the synthesis of a wide range of chemical compounds. For instance, chlorination of N-phenyl anthranilic acid followed by treatment with aromatic amines leads to the creation of 9-substituted acridine derivatives, showcasing its role in developing new molecules with potential applications in medicinal chemistry and material science (Kumar et al., 2012).

Fluorescent Sensors for Metal Ions

It has been established as an efficient fluorescent sensor for detecting trace levels of metal ions such as chromium (Cr III). The ligand's interaction with Cr(III) showcases its utility in environmental monitoring and biochemical assays, providing a sensitive method for trace level detection and estimation of chromium in various mediums (Karak et al., 2011).

Material Science and Polymer Research

In material science, derivatives of 3-chloroacridine-9-carboxylic acid have been explored for enhancing the physical properties of polymers. For instance, its derivatives have been utilized as additives in the polymerization process of soft contact lenses to improve optical and physical characteristics, indicating its potential in developing advanced materials with specific desired properties (Kim & Sung, 2015).

Catalysis and Chemical Transformations

Further, it has also been involved in the synthesis of complexes and catalytic activities, such as in the formation of charge-transfer complexes with iodine, which have implications for understanding molecular interactions and designing catalytic processes (Rimmer et al., 2000).

Future Directions

The future of acridine derivatives, including 3-Chloroacridine-9-carboxylic acid, looks promising. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives to broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key focus area .

properties

IUPAC Name

3-chloroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYAGVLXOWEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroacridine-9-carboxylic acid

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